Dibenz(b,E)(1,4)oxazepine, 5,11-dihydro-5-(((2R)-1-(2-(4-methoxyphenyl)ethyl)-2-pyrrolidinyl)methyl)-
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Overview
Description
AJG-049 free base is a calcium channel antagonist that inhibits L-type Ca2+ channels via diltiazem-binding site(s).
Scientific Research Applications
Chemical Reactions and Synthesis
Dibenz(b,E)(1,4)oxazepine has been involved in various chemical reactions and synthetic processes. For instance, it reacts with sodium dichloroisocyanurate under both homogeneous and heterogeneous conditions, leading to different products depending on the reaction conditions. Homogeneous reactions yield salicylaldehyde, N-formylphenoxazine, and 2-(2-hydroxyphenyl)benzoxazole, while heterogeneous reactions produce nuclear chlorinated derivatives (Lawston, Harrison, Inch, & Cooper, 1979). Another study describes the synthesis of [11-14C]-dibenz[b,f][1,4]oxazepine and its conversion into various compounds through oxidation and hydrolysis processes (Harrison, Inch, & Upshall, 1978).
Biological Activities and Potential Applications
Dibenz[b,f][1,4]oxazepines exhibit a variety of biological activities, mostly affecting the central nervous system. The synthesis and properties of polyfluorinated dibenz[b,f][1,4]oxazepines suggest their potential as psychotropic agents, with some analogues being used in the synthesis of psychotropic medications like Sintamil and loxapine (Gerasimova, Konstantinova, & Petrenko, 1989).
Therapeutic Research
One specific area of therapeutic research includes the investigation of dibenz[b,f][1,4]oxazepin-11(10H)-ones as inhibitors of human immunodeficiency virus type 1 reverse transcriptase. These compounds have shown significant inhibition of the virus, indicating potential applications in the treatment of HIV (Klunder et al., 1992).
Thermal Analysis and Environmental Applications
Dibenz[b,f][1,4]oxazepine has also been studied for its thermal stability and decomposition behavior using techniques like thermogravimetry and differential scanning calorimetry. Such studies are crucial for understanding the safe use of this compound in various environmental and anti-terrorism applications (Xue, Cui, Han, Wang, & Mao, 2016).
Properties
CAS No. |
195991-49-2 |
---|---|
Molecular Formula |
C27H30N2O2 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
11-[[(2R)-1-[2-(4-methoxyphenyl)ethyl]pyrrolidin-2-yl]methyl]-6H-benzo[c][1,5]benzoxazepine |
InChI |
InChI=1S/C27H30N2O2/c1-30-24-14-12-21(13-15-24)16-18-28-17-6-8-23(28)19-29-25-9-3-2-7-22(25)20-31-27-11-5-4-10-26(27)29/h2-5,7,9-15,23H,6,8,16-20H2,1H3/t23-/m1/s1 |
InChI Key |
REUFESBNLHXVHN-HSZRJFAPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CCN2CCC[C@@H]2CN3C4=CC=CC=C4COC5=CC=CC=C53 |
SMILES |
COC1=CC=C(C=C1)CCN2CCCC2CN3C4=CC=CC=C4COC5=CC=CC=C53 |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CCCC2CN3C4=CC=CC=C4COC5=CC=CC=C53 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AJG-049 free base, AJG049 free base |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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